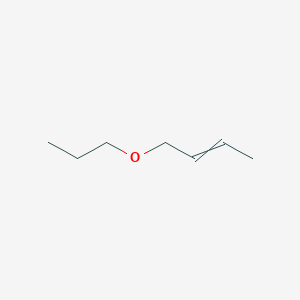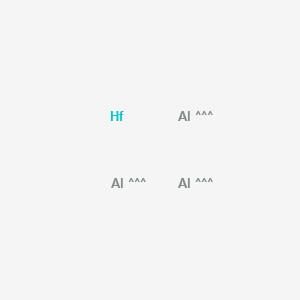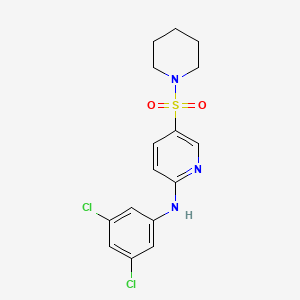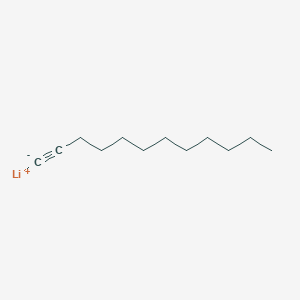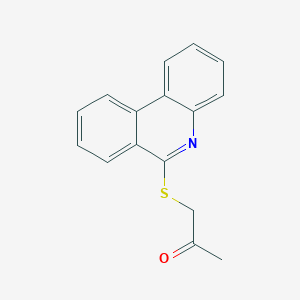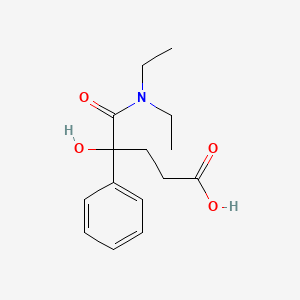
1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane is a fluorinated cyclohexane derivative. This compound is characterized by the presence of nine fluorine atoms attached to the cyclohexane ring, making it highly fluorinated. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, chemical inertness, and hydrophobicity, which make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of specialized fluorination agents, such as cobalt trifluoride (CoF3) or silver fluoride (AgF2), which can selectively introduce fluorine atoms into the cyclohexane ring. These methods offer better control over the fluorination process and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to form partially fluorinated cyclohexane derivatives. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of fluorinated cyclohexanones or cyclohexanols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield fluorinated alcohols or amines, while reduction reactions can produce partially fluorinated cyclohexanes.
Aplicaciones Científicas De Investigación
1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological research to study enzyme mechanisms and protein-ligand interactions. This compound can serve as a probe in such studies.
Medicine: The compound’s stability and inertness make it a potential candidate for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: this compound is used in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane is primarily related to its fluorine atoms. Fluorine’s high electronegativity and small atomic size allow it to form strong bonds with carbon, resulting in a stable and inert compound. The compound’s hydrophobic nature also plays a role in its interactions with biological molecules and materials.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3,4,4-Octafluorocyclohexane: This compound has one fewer fluorine atom than 1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane, resulting in slightly different chemical properties.
Perfluorocyclohexane: A fully fluorinated cyclohexane, perfluorocyclohexane has all hydrogen atoms replaced by fluorine, making it even more inert and hydrophobic.
1,1,2,2,3,3,4,4,5,5-Decafluorocyclohexane: This compound has one more fluorine atom, which can further enhance its stability and hydrophobicity.
Uniqueness
This compound is unique due to its specific fluorination pattern, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
22150-51-2 |
|---|---|
Fórmula molecular |
C6H3F9 |
Peso molecular |
246.07 g/mol |
Nombre IUPAC |
1,1,2,2,3,4,4,5,6-nonafluorocyclohexane |
InChI |
InChI=1S/C6H3F9/c7-1-2(8)5(12,13)6(14,15)3(9)4(1,10)11/h1-3H |
Clave InChI |
DVAJXVTXOULZLP-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C(C1(F)F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
